7H-Purin-6-amine, 8,9-dihydro-N-(phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)-

Description

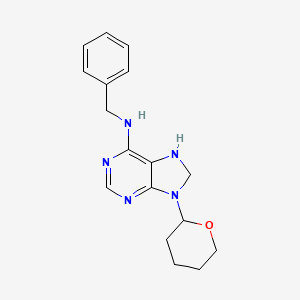

The compound 7H-Purin-6-amine, 8,9-dihydro-N-(phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)- is a modified purine derivative characterized by a benzyl (phenylmethyl) group at the N-6 position and a tetrahydropyran (THP) protecting group at the 9-position. The "8,9-dihydro" designation indicates partial saturation of the purine ring, distinguishing it from fully aromatic purines like adenine. This structural modification enhances stability and modulates biological interactions, making it valuable in medicinal chemistry and drug development .

Properties

Molecular Formula |

C17H21N5O |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

N-benzyl-9-(oxan-2-yl)-7,8-dihydropurin-6-amine |

InChI |

InChI=1S/C17H21N5O/c1-2-6-13(7-3-1)10-18-16-15-17(20-11-19-16)22(12-21-15)14-8-4-5-9-23-14/h1-3,6-7,11,14,21H,4-5,8-10,12H2,(H,18,19,20) |

InChI Key |

FKRXYPROOUJTLY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)N2CNC3=C(N=CN=C32)NCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)-8,9-dihydro-7H-purin-6-amine begins with adenine as the nucleobase foundation. The N9 position of adenine is modified by introducing a benzyl group, which enhances molecular stability and reactivity. The critical step involves a Michael addition where the adenine derivative reacts with a pre-formed activated alkene derived from tetrahydropyran. This step is optimized for regioselectivity and correct formation of the tetrahydro-2H-pyran ring .

Industrial Production Methods

In industrial settings, the synthesis involves dissolving alcohol in PrOH, adding TEA and 6-chloro-9-(tetrahydropyran-2-yl)purine to the reaction mixture, and heating at 45°C for 6 hours. The mixture is then cooled, filtered, and the filtrate is purified by column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)-8,9-dihydro-7H-purin-6-amine undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .

Major Products Formed

Scientific Research Applications

N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)-8,9-dihydro-7H-purin-6-amine has broad applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its role in cellular metabolism and protection against neurodegenerative diseases.

Medicine: Explored for its antiviral and anticancer properties, potentially interfering with DNA and RNA processes.

Industry: Used in the development of new therapeutic agents and in agricultural applications as a synthetic cytokinin

Mechanism of Action

The compound exerts its effects by modulating enzymatic activities involved in cellular repair and apoptosis. It targets specific molecular pathways, enhancing biological activity and improving pharmacokinetic properties. The tetrahydro-2H-pyran ring plays a crucial role in facilitating easier crossing of cellular membranes, thus improving bioavailability .

Comparison with Similar Compounds

Key Features:

- Molecular Formula : Hypothetically inferred as C₁₇H₂₁N₅O (based on analogs like CAS 2312-73-4, which shares a similar backbone) .

- Synthesis : Likely derived from 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine via nucleophilic substitution with benzylamine, as seen in analogous Suzuki coupling reactions for aryl-substituted purines .

- Applications: Potential use as a kinase inhibitor precursor (e.g., Protein Kinase B) or chemotherapeutic agent, aligning with purine analogs’ roles in targeting nucleotide-binding proteins .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Purine Derivatives

*Hypothetical values based on structural analogs.

Key Comparative Insights:

Substituent Effects on Reactivity :

- THP Protection : The THP group (e.g., in CAS 2312-73-4 and the target compound) enhances solubility and stability during synthesis, as demonstrated in Pd-catalyzed cross-coupling reactions .

- Halogenation : Iodo-substituted purines (e.g., CAS 71819-06-2) exhibit high reactivity in Suzuki-Miyaura couplings, enabling diversification of the purine scaffold .

Biological Activity: Kinase Inhibition: 6-Phenyl-THP-purine derivatives (e.g., Compound 3 in ) show affinity for Protein Kinase B, suggesting the target compound may share similar inhibitory properties .

Synthetic Flexibility: THP vs. Tetrahydrofuran Protection: Tetrahydrofuran-methyl substituents (e.g., CAS 36412-37-0) offer reduced steric bulk compared to THP, enabling easier functionalization at the N-6 position .

Biological Activity

Overview

The compound 7H-Purin-6-amine, 8,9-dihydro-N-(phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)- is a purine analog that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

This compound belongs to the purine family, characterized by a fused bicyclic structure that includes a pyrimidine ring. The presence of specific functional groups, such as the phenylmethyl and tetrahydropyran moieties, influences its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N4O |

| Molecular Weight | 270.32 g/mol |

| IUPAC Name | 7H-Purin-6-amine, 8,9-dihydro-N-(phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)- |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its structural similarity to natural purines allows it to mimic or inhibit the action of endogenous compounds.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access and preventing catalytic activity.

- Receptor Modulation : It can also modulate receptor activities, influencing pathways related to cell proliferation and differentiation.

Anticancer Properties

Research has indicated that purine analogs can possess anticancer properties. For instance, studies have shown that similar compounds can selectively inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

A notable study demonstrated that derivatives of purine analogs exhibited IC50 values in the low micromolar range against various cancer types, suggesting significant potential for therapeutic applications.

Antiviral Activity

Purine derivatives have been explored for their antiviral properties. Compounds similar to 7H-Purin-6-amine have shown efficacy against viruses by interfering with viral replication processes. For example, studies on related purines have reported inhibition of viral polymerases, which are crucial for viral genome replication.

Case Studies

- Study on Anticancer Effects :

- Investigation of Antiviral Properties :

Q & A

Advanced Question

- Perform molecular docking (AutoDock Vina) using CYP3A4 crystal structures (PDB: 4NY4) to assess binding poses.

- Validate predictions with MD simulations (GROMACS) to analyze binding stability over 100 ns trajectories .

- Compare with experimental microsomal incubation data to refine computational models .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Basic Question

Synthesize analogs with modified substituents (e.g., replacing THP with tetrahydrofuran or phenylmethyl with cyclohexylmethyl) and test in bioassays .

Advanced Question What statistical tools (e.g., PCA, CoMFA) are optimal for analyzing SAR data across diverse analogs? Methodological Answer:

- Use Partial Least Squares Regression (PLSR) to correlate substituent descriptors (logP, polar surface area) with activity.

- Apply 3D-QSAR (Comparative Molecular Field Analysis) to map electrostatic/hydrophobic interaction fields .

What are the challenges in quantifying this compound in biological matrices?

Advanced Question

Matrix effects (e.g., ion suppression in plasma) complicate LC-MS/MS quantification.

Methodological Answer:

- Use stable isotope-labeled internal standards (e.g., ¹³C-labeled analog) to normalize recovery.

- Optimize solid-phase extraction (SPE) protocols with mixed-mode sorbents (e.g., Oasis MCX) to enhance selectivity .

How can the compound’s potential as a kinase inhibitor be evaluated mechanistically?

Advanced Question

- Perform kinase profiling (Eurofins KinaseProfiler) against 100+ kinases to identify targets.

- Conduct phosphorylation assays (Western blot) in cell lines (e.g., HEK293) using known substrates (e.g., ERK1/2) .

What cross-disciplinary applications exist beyond medicinal chemistry?

Advanced Question

- Materials Science : Explore its use in supramolecular assemblies (e.g., hydrogen-bonded frameworks) via X-ray crystallography .

- Environmental Chemistry : Study photodegradation pathways using UV-Vis spectroscopy and DFT calculations .

How can conflicting NMR data (e.g., proton splitting patterns) be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.